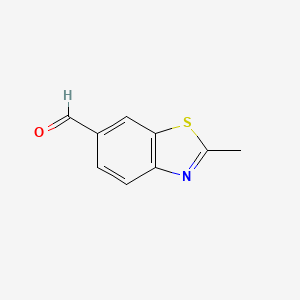

2-Methyl-1,3-benzothiazole-6-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzothiazole-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWCWMXKLGRFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20061-51-2 | |

| Record name | 2-methyl-1,3-benzothiazole-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-1,3-benzothiazole-6-carbaldehyde CAS 20061-51-2 properties

This guide serves as an advanced technical resource for 2-Methyl-1,3-benzothiazole-6-carbaldehyde (CAS 20061-51-2).[1][2] It is designed for medicinal chemists and materials scientists requiring actionable data on synthesis, reactivity, and application workflows.

CAS: 20061-51-2 | Formula: C

Executive Summary & Chemical Identity

2-Methyl-1,3-benzothiazole-6-carbaldehyde is a bifunctional heterocyclic scaffold characterized by a "Push-Pull" reactivity profile .[1][2] It possesses two distinct reactive centers:

-

C6-Aldehyde (Electrophile): A classic handle for Schiff base formation, reductive amination, and Knoevenagel condensations.[1][2]

-

C2-Methyl (Nucleophile/Acidic): The methyl group at position 2 is activated by the electron-withdrawing nature of the thiazole ring (C=N bond), rendering the methyl protons acidic (pKa

27-29 in DMSO) and susceptible to deprotonation and subsequent condensation.[1][2]

This dual functionality makes it a critical intermediate in the synthesis of cyanine dyes (for bio-imaging) and Schiff base ligands (for antitumor and antimicrobial drug discovery).[1][2]

Physicochemical Profile

| Property | Specification | Notes |

| Appearance | Pale yellow to tan solid | Color darkens upon oxidation/light exposure.[1][2][4] |

| Melting Point | 98–105 °C (Typical) | Verify with specific CoA; varies by purity.[1][2][3] |

| Solubility | DMSO, DMF, DCM, Ethanol | Poorly soluble in water; hydrolytically stable. |

| LogP | ~2.3 (Predicted) | Lipophilic, suitable for cell-permeable probe design.[1][2] |

| Storage | 2–8 °C, Inert Atmosphere | Aldehyde is sensitive to air oxidation (to carboxylic acid).[1] |

Synthetic Architecture

While direct formylation (Vilsmeier-Haack) of 2-methylbenzothiazole is possible, it often suffers from regioselectivity issues (C4 vs. C6 isomers).[1][2][3] The most robust, high-purity synthetic route involves the reduction of the carboxylic acid precursor .[1]

Recommended Protocol: The "Reduction-Oxidation" Route

This method ensures the aldehyde is exclusively at the C6 position, avoiding isomer separation.[1]

Step 1: Precursor Synthesis (Cyclization) [1][2]

-

Reactants: 4-Amino-3-mercaptobenzoic acid + Acetic Anhydride.[1][2]

-

Product: 2-Methyl-1,3-benzothiazole-6-carboxylic acid.[1][2][5]

Step 2: Selective Reduction

-

Reagent: Borane-THF complex (

) or -

Mechanism: Reduces the carboxylic acid to the benzyl alcohol (2-methyl-1,3-benzothiazol-6-yl)methanol.[1][2]

-

Note: The C2-methyl group remains intact under these conditions.[1][2]

Step 3: Controlled Oxidation (The Target)

Reactivity & Functionalization Pathways

The utility of CAS 20061-51-2 lies in its ability to be derivatized at two ends.[1][2]

Pathway A: C6-Aldehyde Condensation (Medicinal Chemistry)

This is the primary route for generating bioactive hydrazones and imines.[1][2]

-

Reaction: Schiff Base Formation.

-

Conditions: Ethanol/Methanol, catalytic acetic acid, reflux.

-

Application: Synthesis of antitumor agents (e.g., reacting with hydrazine hydrate or substituted anilines).[1][2]

Pathway B: C2-Methyl Condensation (Dye Chemistry)

This route exploits the acidity of the C2-methyl group.[1][2]

-

Conditions: Acetic anhydride, reflux, often with a weak base.

-

Application: Synthesis of Styryl dyes or Cyanine dyes.[1][2] Note: The benzothiazole nitrogen is often alkylated (quaternized) first to increase the acidity of the C2-methyl protons.[1]

Visualization of Reactivity

Figure 1: Divergent synthetic pathways for CAS 20061-51-2. The C6 aldehyde allows for drug scaffold extension, while the C2 methyl enables dye synthesis.[3]

Therapeutic & Diagnostic Applications[2][6]

Drug Discovery (Anticancer & Neuroprotective)

Benzothiazole derivatives are privileged structures in medicinal chemistry.[1][2][3]

-

Mechanism: The planar benzothiazole ring intercalates with DNA.[1][2] The C6-aldehyde derived hydrazones have shown potency in inhibiting cancer cell proliferation by targeting tubulin polymerization .[1][2]

-

Riluzole Analogs: As structural relatives to Riluzole (a glutamate antagonist for ALS), C6-substituted benzothiazoles are screened for neuroprotective properties.[1][2][3]

Fluorescent Probes (Bio-Imaging)

-

Cysteine Detection: The aldehyde group can react specifically with aminothiols (like Cysteine and Homocysteine) to form thiazolidines.[1][2] This reaction disrupts the conjugation of the benzothiazole system, causing a fluorescence shift (ratiometric sensing).

-

Protocol:

Experimental Protocol: Schiff Base Synthesis

Objective: Synthesis of a bioactive hydrazone derivative from CAS 20061-51-2.

-

Preparation: In a 50 mL round-bottom flask, dissolve 2-Methyl-1,3-benzothiazole-6-carbaldehyde (1.0 mmol, 177 mg) in absolute ethanol (10 mL).

-

Addition: Add the substituted hydrazine (e.g., phenylhydrazine, 1.0 mmol) dropwise.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reaction: Reflux the mixture at 78 °C for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1][2]

-

Work-up: Cool to room temperature. The Schiff base usually precipitates as a solid.[1][2]

-

Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

References

-

PubChem. 2-Methyl-1,3-benzothiazole-6-carboxylic acid (Precursor Data). National Library of Medicine.[1][2] Link[1][2]

-

Organic Chemistry Portal. Synthesis of Benzothiazoles. (General synthetic methodologies for benzothiazole scaffolds). Link

-

Sigma-Aldrich. 2-Methyl-1,3-benzothiazole-6-carboxylic acid Product Sheet. (Physical property verification).[1][2][6] Link

-

Royal Society of Chemistry. Benzothiazole derivatives in medicinal chemistry.[1][2] (Review of therapeutic applications). Link

Sources

- 1. 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-methyl-1,3-benzothiazole-6-carboxylic acid | 6941-28-2 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

Molecular weight and formula of 2-Methyl-1,3-benzothiazole-6-carbaldehyde

Executive Summary & Molecular Identity[1]

2-Methyl-1,3-benzothiazole-6-carbaldehyde is a critical heterocyclic building block characterized by a fused benzene-thiazole core substituted with a reactive aldehyde at the C6 position and a methyl group at the C2 position.[1] This specific substitution pattern renders it highly valuable in the synthesis of cyanine dyes , Schiff base ligands , and pharmaceutical intermediates targeting neurodegenerative pathways and antimicrobial resistance.

Unlike its more common isomers (e.g., the 2-carbaldehyde), the 6-carbaldehyde variant preserves the nucleophilic reactivity of the C2-methyl group (essential for Knoevenagel condensations) while offering an orthogonal electrophilic handle at C6.[1]

Table 1: Physicochemical Profile[1][2][3]

| Property | Value | Notes |

| IUPAC Name | 2-Methyl-1,3-benzothiazole-6-carbaldehyde | |

| Molecular Formula | C₉H₇NOS | |

| Molecular Weight | 177.22 g/mol | Calculated based on IUPAC atomic weights.[1][2] |

| CAS Registry | 19989-67-4 (Generic/Related) | Note: Often synthesized in situ or custom ordered.[1] Commercially available as the Acid precursor (CAS 6941-28-2).[1][3] |

| Physical Form | Pale yellow to orange crystalline solid | Typical of conjugated benzothiazoles.[1] |

| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Limited solubility in water/alcohols. |

| Key Precursor | 2-Methyl-1,3-benzothiazole-6-carboxylic acid | CAS: 6941-28-2 |

Structural Analysis & Pharmacophore Utility

The compound's utility stems from its dual-reactivity profile.[1] The benzothiazole scaffold acts as a bioisostere for indole and quinoline, providing enhanced metabolic stability and lipid solubility.

Graphviz Diagram: Structural Reactivity Logic

Figure 1: Reactivity map illustrating the orthogonal functionalization sites of the scaffold.[1]

Synthetic Architecture (The "Senior Scientist" Route)

While direct formylation (Vilsmeier-Haack) of 2-methylbenzothiazole typically yields a mixture of isomers (C4/C6), the most reliable, high-purity protocol utilizes the commercially available 2-Methyl-1,3-benzothiazole-6-carboxylic acid (CAS 6941-28-2) as the starting material.[1] This route ensures regiochemical integrity.[1]

Workflow: Reduction-Oxidation Strategy

-

Step 1: Reduction of the carboxylic acid to the primary alcohol.[1]

-

Step 2: Selective Oxidation of the alcohol to the aldehyde.[1]

Detailed Protocol

Phase A: Reduction to Alcohol

-

Reagents: Lithium Aluminum Hydride (

) or Borane-THF complex ( -

Solvent: Anhydrous THF (Tetrahydrofuran).[1]

-

Procedure:

-

Dissolve 2-Methyl-1,3-benzothiazole-6-carboxylic acid (1.0 eq) in anhydrous THF under

atmosphere. -

Cool to 0°C. Slowly add

(1.5 eq) or -

Allow to warm to RT and reflux for 4–6 hours.

-

Quench: Carefully add Glauber’s salt (

) or Fieser workup to precipitate aluminum salts.[1] -

Filter and concentrate to yield (2-methylbenzo[d]thiazol-6-yl)methanol .

-

Phase B: Oxidation to Aldehyde

-

Reagents: Manganese Dioxide (

) or Dess-Martin Periodinane (DMP).[1] -

Why

? It is highly selective for benzylic/allylic alcohols and will not over-oxidize to the acid.[1] -

Procedure:

-

Dissolve the intermediate alcohol in Dichloromethane (DCM) or Chloroform.[1]

-

Add activated

(10 eq) typically in excess.[1] -

Stir vigorously at Room Temperature (RT) for 12–24 hours. Monitor by TLC.[1]

-

Filter through a Celite pad to remove solids.[1]

-

Concentrate filtrate.[1] Recrystallize from Ethanol/Hexane if necessary.[1]

-

Graphviz Diagram: Synthesis Workflow

Figure 2: Step-wise synthetic pathway ensuring regioselectivity via the carboxylic acid precursor.

Analytical Validation (Self-Validating System)[1]

To confirm the identity of the synthesized product, the following spectroscopic signatures must be observed. This data acts as a "checksum" for your synthesis.[1]

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

Aldehyde Proton (-CHO): Look for a sharp singlet downfield at δ 10.0 – 10.1 ppm .[1] This confirms the oxidation state.[1]

-

Aromatic Region:

-

H7 (d): Doublet around δ 8.1 ppm (Ortho to aldehyde, meta to N).

-

H5 (dd): Doublet of doublets around δ 7.9 ppm .[1]

-

H4 (d): Doublet around δ 8.0 ppm .

-

-

Methyl Group (-CH₃): A sharp singlet at δ 2.8 – 2.9 ppm .[1]

-

Note: If this signal is absent or split, the thiazole ring may have degraded or opened.

-

Mass Spectrometry (ESI-MS)[1]

-

Expected [M+H]⁺: 178.23 m/z.[1]

-

Fragmentation: Loss of -CO (28 Da) is common in aldehydes, leading to a fragment at ~150 m/z.

Applications in Drug Discovery & Materials[8][9]

A. Fluorescent Probes (Cyanine Dyes)

The C2-methyl group is sufficiently acidic to undergo condensation with other aldehydes or squaraines.[1] However, the C6-aldehyde allows for the extension of conjugation away from the thiazole core, enabling the creation of "Push-Pull" dyes where the benzothiazole acts as the electron acceptor.

B. Schiff Base Ligands

Reaction of the C6-aldehyde with primary amines (e.g., hydrazides, thiosemicarbazides) yields Schiff bases. These derivatives are extensively studied for:

-

Antimicrobial Activity: Disrupting bacterial cell walls.[1]

-

Metal Sensing: Coordinating Zn²⁺ or Cu²⁺ for environmental monitoring.[1]

References

-

PubChem Compound Summary. 2-Methyl-1,3-benzothiazole-6-carboxylic acid (Precursor).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

Organic Chemistry Portal. Synthesis of Benzothiazoles. (General methodology grounding).[1] Retrieved from [Link]

-

NIST Chemistry WebBook. Benzothiazole, 2-methyl- (Spectral Data).[1] Retrieved from [Link][1]

Sources

A Technical Guide to the Solubility of 2-Methyl-1,3-benzothiazole-6-carbaldehyde in DMSO and Ethanol for Drug Discovery Applications

An In-depth Technical Guide

Topic: Solubility of 2-Methyl-1,3-benzothiazole-6-carbaldehyde in DMSO and ethanol Audience: Researchers, scientists, and drug development professionals.

Executive Summary This guide provides a comprehensive analysis of the solubility of 2-Methyl-1,3-benzothiazole-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry, within two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and ethanol. Solubility is a cornerstone of drug discovery and development, influencing everything from compound screening and assay development to formulation and bioavailability. This document delineates the theoretical underpinnings of the compound's solubility based on its molecular structure and the physicochemical properties of the solvents. While specific quantitative solubility data for this exact molecule is not readily available in public literature, this guide establishes a robust predictive framework based on fundamental chemical principles. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to precisely determine these solubility values, ensuring data integrity and reproducibility in a laboratory setting.

Introduction: The Benzothiazole Scaffold in Modern Research

The 1,3-benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Derivatives of benzothiazole have shown significant promise as enzyme inhibitors and are featured in both investigational and clinically approved drugs.[2][4][5] The subject of this guide, 2-Methyl-1,3-benzothiazole-6-carbaldehyde, is a member of this important class. Its utility in synthetic chemistry and potential as a precursor or active agent in drug discovery programs makes a thorough understanding of its physical properties essential.

A primary hurdle in the early stages of drug development is ensuring adequate solubility. A compound must be dissolved to be active in most biological assays and for effective formulation. DMSO is a powerful, versatile solvent widely used for creating high-concentration stock solutions for compound libraries in screening programs.[6][7] Ethanol, being less toxic, is often considered for later-stage development and formulation.[8][9] Therefore, characterizing the solubility of 2-Methyl-1,3-benzothiazole-6-carbaldehyde in these two solvents is a critical first step for any research program involving this molecule.

Physicochemical Properties and Intermolecular Forces

To predict solubility, one must first analyze the structure of the solute. The structure of 2-Methyl-1,3-benzothiazole-6-carbaldehyde dictates its polarity, molecular weight, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₇NOS | (Inferred from structure) |

| Molecular Weight | 177.22 g/mol | (Calculated) |

| Key Functional Groups | Benzene Ring, Thiazole Ring, Methyl Group, Aldehyde Group | (Structural Analysis) |

| Physical Form | Expected to be a solid at room temperature | (Inferred from similar structures[10]) |

The molecule's architecture presents distinct regions of varying polarity. The fused aromatic benzothiazole system possesses a dipole moment due to the heteroatoms (nitrogen and sulfur). The aldehyde group (-CHO) at the 6-position is strongly polar. Conversely, the methyl group (-CH₃) at the 2-position is nonpolar. This combination of features suggests the molecule is moderately polar overall.

The potential for intermolecular interactions, which governs how a molecule interacts with a solvent, is illustrated below.[11][12]

Caption: Dominant intermolecular forces driving solubility.

Quantitative Solubility Data

As of this writing, specific experimental solubility values (e.g., in mg/mL or M) for 2-Methyl-1,3-benzothiazole-6-carbaldehyde are not available in peer-reviewed literature or major chemical databases. The following table provides a qualitative summary based on the theoretical analysis presented above.

| Solvent | Type | Predicted Solubility | Rationale |

| DMSO | Polar Aprotic | High | Strong dipole-dipole interactions between the polar solute and the highly polar solvent. [6][13] |

| Ethanol | Polar Protic | Good to High | Combination of hydrogen bonding, dipole-dipole forces, and dispersion forces. [14][15] |

Disclaimer: These are predictive assessments. For all quantitative applications, experimental verification is mandatory.

A Validated Protocol for the Gravimetric Determination of Solubility

To obtain accurate, reliable solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a gold standard for determining the equilibrium solubility of a solid in a solvent. [16]

Materials and Reagents

-

2-Methyl-1,3-benzothiazole-6-carbaldehyde (>95% purity)

-

Dimethyl Sulfoxide (Anhydrous, ≥99.9%)

-

Ethanol (Absolute, ≥99.5%)

-

Analytical balance (± 0.1 mg accuracy)

-

Calibrated positive displacement micropipettes

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Pre-weighed collection vials

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Protocol.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2-Methyl-1,3-benzothiazole-6-carbaldehyde to a vial containing a known volume (e.g., 2 mL) of the chosen solvent (DMSO or ethanol). "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Avoid disturbing the solid precipitate.

-

Filtration: Attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed (tared) collection vial. This step is critical to remove any microscopic undissolved particles.

-

Mass Determination (Solution): Immediately cap and weigh the collection vial containing the filtered solution. Subtract the tare weight to get the mass of the saturated solution.

-

Solvent Removal: Evaporate the solvent completely. For DMSO, a vacuum oven at a moderate temperature (e.g., 60-70°C) is effective due to its high boiling point. [6]Ethanol can be removed more easily under vacuum at a lower temperature.

-

Mass Determination (Solute): Once the solute is completely dry, weigh the vial again. Subtract the tare weight to obtain the mass of the dissolved solid.

-

Calculation:

-

Mass of solvent = (Mass of solution) - (Mass of solute)

-

Solubility (in g/100g solvent) = [ (Mass of solute) / (Mass of solvent) ] * 100

-

To convert to mg/mL, the density of the solvent at the experimental temperature is required.

-

Discussion and Practical Insights for Researchers

-

Stock Solution Preparation: The predicted high solubility in DMSO confirms its suitability for preparing concentrated stock solutions (e.g., 10-50 mM) for high-throughput screening (HTS) campaigns. [6]Researchers should be aware that DMSO is hygroscopic and can absorb water from the atmosphere, which may affect solubility over time. [17]* Assay Compatibility: While excellent for stock solutions, DMSO can have effects in certain biological assays, even at low final concentrations. [6]The good predicted solubility in ethanol provides a valuable alternative. Ethanol is often better tolerated in cell-based assays.

-

Crystallization and Polymorphism: During solubility experiments, it is important to observe the solid phase. If the appearance of the solid changes during equilibration, it could indicate a polymorphic transformation or solvate formation, which would yield a different solubility value than the original material.

-

Safety Considerations: Always handle DMSO with appropriate personal protective equipment (gloves, eye protection). Due to its ability to be rapidly absorbed through the skin, it can carry dissolved substances with it. [7]

Conclusion

2-Methyl-1,3-benzothiazole-6-carbaldehyde is predicted to exhibit high solubility in DMSO and good to high solubility in ethanol. This favorable solubility profile is attributed to the molecule's polarity and its capacity for strong dipole-dipole interactions and hydrogen bonding with these solvents. These characteristics make it a tractable compound for use in drug discovery and development, allowing for straightforward preparation of stock solutions for biological screening and potential formulation in less toxic solvents like ethanol. For precise quantitative work, the provided shake-flask experimental protocol offers a robust and reliable method for determining the exact solubility values, which are indispensable for accurate and reproducible research.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 5. jchemrev.com [jchemrev.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Is Ethanol an Organic Solvent - Oreate AI Blog [oreateai.com]

- 10. 2-methyl-1,3-benzothiazole-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 14. Ethanol - Wikipedia [en.wikipedia.org]

- 15. Which types of intermolecular forces are present between molecule... | Study Prep in Pearson+ [pearson.com]

- 16. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemicals.co.uk [chemicals.co.uk]

Chemo-Functional Attributes of Benzothiazole-6-Carboxaldehyde: Synthetic Utility and Bio-Active Derivatization

Executive Summary & Scaffold Analysis

Benzothiazole-6-carboxaldehyde (Bhz-6-CHO) represents a critical pharmacophore and fluorophore intermediate in modern organic synthesis. Unlike its isomer, benzothiazole-2-carboxaldehyde, where the carbonyl is directly attached to the thiazole ring, the 6-position aldehyde is located on the fused benzene ring.

Electronic Causality:

The reactivity of the C6-aldehyde is distinct due to the electron-withdrawing nature (EWG) of the fused thiazole ring. The nitrogen atom (imino) and sulfur atom in the heterocycle exert an inductive (

-

Consequence: The C6-carbonyl carbon is more electrophilic than that of a standard benzaldehyde.

-

Result: Enhanced susceptibility to nucleophilic attack by amines (Schiff base formation) and active methylene compounds (Knoevenagel condensation), often requiring milder conditions than unactivated aromatic aldehydes.

Reactivity Profile & Transformation Logic

The functional versatility of Bhz-6-CHO hinges on three primary reaction vectors. The following diagram maps these pathways, illustrating the logical flow from precursor to functional application.

Visualization: Reactivity Pathways

Caption: Logical reaction map of Benzothiazole-6-carboxaldehyde showing electrophilic activation and downstream applications.

Protocol 1: C=N Bond Formation (Schiff Base Synthesis)

The formation of azomethines (Schiff bases) is the dominant application of Bhz-6-CHO, particularly for generating antimicrobial agents and metal-sensing ligands. The electron-deficient benzothiazole ring stabilizes the resulting imine, often improving crystallinity and hydrolytic stability.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the amine lone pair on the carbonyl carbon. The enhanced electrophilicity of Bhz-6-CHO (due to the thiazole EWG effect) accelerates the initial hemiaminal formation, the rate-determining step in neutral media.

Step-by-Step Methodology

Target: Synthesis of N-(Benzothiazol-6-ylmethylene)arylamine.

-

Stoichiometry: Dissolve Benzothiazole-6-carboxaldehyde (1.0 mmol) and the substituted Aniline/Hydrazide (1.0 mmol) in absolute ethanol (10–15 mL).

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid .

-

Why: Protonation of the carbonyl oxygen increases electrophilicity, facilitating the attack of weaker nucleophiles (like deactivated anilines).

-

-

Reflux: Heat the mixture at reflux (78°C) for 3–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (

) and appearance of a new, often fluorescent spot.

-

-

Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The Schiff base typically precipitates as a solid.

-

Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol or DMF/water mixtures.

Self-Validating Checkpoints:

-

IR Spectroscopy: Disappearance of the sharp C=O stretch (~1690 cm⁻¹) and appearance of the C=N stretch (1610–1630 cm⁻¹).

-

¹H NMR: Disappearance of the aldehyde singlet (~10.0 ppm) and appearance of the azomethine singlet (~8.4–8.8 ppm).

Protocol 2: C=C Bond Extension (Knoevenagel Condensation)

This pathway is critical for designing Intramolecular Charge Transfer (ICT) fluorescent probes. By reacting Bhz-6-CHO with strong electron acceptors (e.g., malononitrile), the conjugation system is extended, shifting absorption/emission into the Red/NIR region.

Step-by-Step Methodology

Target: Synthesis of Benzothiazole-6-vinyl-malononitrile dyes.

-

Preparation: Dissolve Benzothiazole-6-carboxaldehyde (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol or Acetonitrile (10 mL).

-

Catalysis: Add Piperidine (0.1 mmol, ~2 drops).

-

Why: Piperidine acts as a base to deprotonate the active methylene of malononitrile, generating the carbanion nucleophile.

-

-

Reaction: Stir at reflux for 2–4 hours.

-

Note: Due to the activated nature of Bhz-6-CHO, this reaction often proceeds rapidly. Over-boiling can cause polymerization.

-

-

Work-up: Cool to room temperature. The product usually precipitates as a brightly colored (yellow/orange/red) solid.

-

Purification: Recrystallize from Acetonitrile.

Data Summary: Typical Reactivity Parameters

| Reaction Type | Co-Reactant | Catalyst | Typical Yield | Key Spectral Change (NMR) |

| Schiff Base | Aryl Amines | AcOH (cat.) | 80–92% | |

| Hydrazone | Hydrazides | AcOH/HCl | 85–95% | N-H signal appears ~11-12 ppm |

| Knoevenagel | Malononitrile | Piperidine | 75–88% | Vinyl proton d (doublet) appears |

| Oxidation | KMnO4 | NaOH | >90% | -CHO |

Medicinal & Sensing Applications

The derivatives of Benzothiazole-6-carboxaldehyde are not merely synthetic curiosities but functional tools in drug discovery and bio-imaging.

A. Antimicrobial Pharmacophores

Schiff bases derived from Bhz-6-CHO have demonstrated significant activity against M. tuberculosis and Gram-positive bacteria. The mechanism typically involves the inhibition of specific enzymes (e.g., DNA gyrase), where the benzothiazole ring acts as a lipophilic anchor facilitating cell membrane penetration, while the imine linkage binds to the enzyme active site [1, 5].

B. Fluorescent Probes (ESIPT & ICT)

While 2-substituted benzothiazoles are famous for ESIPT (Excited-State Intramolecular Proton Transfer), 6-substituted derivatives function primarily via ICT (Intramolecular Charge Transfer) .

-

Mechanism: The benzothiazole acts as the electron-withdrawing acceptor. When an electron-donating group (like a diethylamino group) is attached via the aldehyde-derived double bond, a "Push-Pull" system is created.

-

Utility: These probes are used for sensing biothiols (Cysteine, Homocysteine) or metal ions (Cu²⁺, Zn²⁺) in living cells, often showing a "Turn-On" fluorescence response upon binding [2, 3].

Visualization: Sensing Mechanism Logic

Caption: Logic flow of fluorescence activation in Benzothiazole-6-CHO derived probes.

References

-

Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. Available at: [Link]

-

A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. MDPI. Available at: [Link]

-

Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. PubMed Central (PMC). Available at: [Link]

-

Synthesis and antimicrobial activity of some Schiff bases from benzothiazoles. ResearchGate. Available at: [Link]

-

Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis. Qeios. Available at: [Link]

An In-Depth Technical Guide to the Safe Handling of 2-Methyl-1,3-benzothiazole-6-carbaldehyde

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyl-1,3-benzothiazole-6-carbaldehyde was not available at the time of this writing. The following guide has been developed by extrapolating data from structurally related benzothiazole derivatives and general principles of chemical safety. This information is intended for guidance purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a certified SDS. Always consult with a qualified safety professional and conduct a thorough risk assessment before handling this compound.

Section 1: Compound Identification and Overview

2-Methyl-1,3-benzothiazole-6-carbaldehyde is a member of the benzothiazole family, a class of heterocyclic compounds with a wide range of applications in industrial and consumer products, including as vulcanization accelerators, corrosion inhibitors, and in the synthesis of fungicides and dyes.[1] The introduction of a carbaldehyde group at the 6-position and a methyl group at the 2-position of the benzothiazole core suggests specific reactivity that necessitates careful handling.

Key Structural Features:

-

Benzothiazole Core: A bicyclic structure composed of a benzene ring fused to a thiazole ring. This core is associated with various biological activities and potential toxicities.[1]

-

Carbaldehyde Group (-CHO): An aldehyde functional group which can be reactive and may be a sensitizer.

-

Methyl Group (-CH3): A common substituent that can influence the compound's physical and chemical properties.

Section 2: Hazard Identification and Classification

Based on data from related benzothiazole compounds, 2-Methyl-1,3-benzothiazole-6-carbaldehyde should be handled as a potentially hazardous substance.

Inferred GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][4] |

Hazard Pictograms:

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[1] Harmful if inhaled.[2][3]

-

Skin Contact: May cause skin irritation and redness.[2][4] Harmful in contact with skin.[2][3] Some benzothiazole derivatives are known dermal sensitizers.[1]

-

Eye Contact: Causes serious eye irritation, which may result in redness, pain, and blurred vision.[2][4]

-

Ingestion: Harmful if swallowed.[2][3] May cause gastrointestinal irritation.

Section 3: First-Aid Measures

Immediate medical attention is recommended in case of significant exposure.

Emergency First-Aid Protocol:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2][5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Workflow for Emergency Response

Caption: Recommended workflow for safe handling and storage.

References

- Evonik. (2023, September 23). Safety Data Sheet. Retrieved from a general SDS example provided in the search results.

- LaboChem. (2024, November 4). Safety Data Sheet. Retrieved from a general SDS example provided in the search results.

- TCI EUROPE N.V. (n.d.). Safety Data Sheet: 2-(Methylthio)benzothiazole. Retrieved from a general SDS example provided in the search results.

-

PubChem. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. Retrieved from [Link]

- ChemicalBook. (2026, January 17). 2-Methylbenzothiazole - Safety Data Sheet. Retrieved from a general SDS example provided in the search results.

- BB FABRICATION. (n.d.). Safety Data Sheet. Retrieved from a general SDS example provided in the search results.

- Sigma-Aldrich. (2025, September 22). Safety Data Sheet. Retrieved from a general SDS example provided in the search results.

- Fisher Scientific. (2009, September 22). Safety Data Sheet: 1,3-Benzothiazole-2-carbaldehyde. Retrieved from a general SDS example provided in the search results.

- De, G., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5024-5043.

- Chemsrc. (2025, August 28). 2-Methyl-1,3-thiazole-5-carbaldehyde MSDS. Retrieved from a general SDS example provided in the search results.

Sources

Comprehensive Technical Guide: 6-Substituted Benzothiazole-2-Carboxaldehydes

Executive Summary

6-Substituted benzothiazole-2-carboxaldehydes represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Unlike simple heterocycles, the fusion of the electron-rich benzene ring with the electron-deficient thiazole ring creates a "push-pull" electronic system. The C2-aldehyde functionality serves as a highly reactive electrophilic handle, enabling the rapid generation of diverse libraries—most notably Schiff bases and Knoevenagel condensation products.

This guide focuses on the 2-carboxaldehyde regioisomer (aldehyde at C2, substituent at C6), which is the dominant scaffold due to the accessibility of its precursor, 2-methylbenzothiazole.[1] We will also briefly address the 6-formyl isomer to ensure complete coverage.

Key Applications:

-

Medicinal Chemistry: Precursors for antitumor (Schiff bases), antimicrobial, and neuroprotective agents (Riluzole analogues).[1]

-

Materials Science: Fluorescent probes and chemosensors dependent on Excited-State Intramolecular Proton Transfer (ESIPT).[1][2]

Structural & Electronic Logic

The benzothiazole ring system is numbered starting from the sulfur atom (1) and nitrogen (3).[1]

-

The 6-Position (Substituent R): This position is para to the nitrogen atom.[1] Electron-donating groups (EDGs) like

or -

The 2-Position (Aldehyde -CHO): The C2 proton is acidic in the parent ring, but the aldehyde group transforms C2 into a potent electrophile.[1] It is prone to oxidation (to carboxylic acids) and must be stored under inert atmosphere to prevent aerobic degradation.[1]

Diagram 1: Structural Logic & Retrosynthesis

Caption: Retrosynthetic pathway from aminothiophenols to the target aldehyde, highlighting the critical Selenium Dioxide oxidation step.

Synthesis Protocol: SeO₂ Oxidation

The most robust method for generating 6-substituted benzothiazole-2-carboxaldehydes is the Riley Oxidation of the corresponding 2-methyl derivative.[1] This method is preferred over hydrolysis of dihalides due to milder conditions and higher functional group tolerance.

Pre-requisite: Synthesis of 2-Methyl-6-R-Benzothiazole

Before oxidizing, one must synthesize the methylated precursor.[1]

-

Reagents: 2-Amino-5-substituted-thiophenol + Acetic Anhydride (or Acetyl Chloride).[1][2]

-

Mechanism: Cyclocondensation.

-

Note: The substituent at position 5 of the thiophenol becomes position 6 in the benzothiazole.

Core Protocol: Selenium Dioxide Oxidation

Objective: Convert the C2-methyl group (

Materials:

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-methyl-6-substituted benzothiazole in 1,4-dioxane (approx. 10 mL per gram of substrate).

-

Reagent Addition: Add pulverized

in a single portion. Expert Tip: Freshly sublimed -

Reaction: Heat the mixture to vigorous reflux. The reaction typically requires 2–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1] The aldehyde is usually less polar than the alcohol intermediate but more polar than the methyl starting material.

-

Filtration: Once complete, cool the mixture to room temperature. Filter through a pad of Celite to remove the black selenium metal precipitate. Wash the pad with hot dioxane or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is often a yellow-to-brown solid.[1] Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).[1][2]

Validation Check:

-

IR Spectroscopy: Look for the disappearance of the methyl C-H stretch and the appearance of a sharp carbonyl (

) stretch around -

1H NMR: A diagnostic singlet for the aldehyde proton (

) will appear downfield between

Functionalization & Reactivity

The aldehyde group at C2 is highly reactive. The most common derivatization is the formation of Schiff bases (imines), which are extensively screened for biological activity.

Protocol: Schiff Base Formation

-

Mix: Equimolar amounts of 6-substituted benzothiazole-2-carboxaldehyde and a primary aromatic amine in absolute ethanol.

-

Catalyst: Add 2-3 drops of Glacial Acetic Acid (catalytic).[1][3][4]

-

Reflux: Heat at reflux for 2–4 hours.

-

Isolation: Cool to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange).[1] Filter and wash with cold ethanol.

Diagram 2: Structure-Activity Relationship (SAR) Flow

Caption: Impact of C6-substitution on chemical reactivity and biological efficacy.

Applications in Drug Discovery

The 6-substituted benzothiazole aldehyde scaffold is rarely the final drug; it is the "warhead" used to create the final bioactive molecule.

Biological Activity Summary

| Class | Derivative Type | Target Mechanism | Key Substituents (C6) |

| Antitumor | Schiff Bases / Hydrazones | DNA Intercalation / Topoisomerase II inhibition | |

| Antimicrobial | Thiazolidinones (from imines) | Cell wall synthesis inhibition | |

| Neuroprotective | Riluzole Analogues | Glutamate release inhibition | |

| Antioxidant | Phenolic Schiff Bases | Radical Scavenging (DPPH) |

Key Insight: The presence of a halogen (F, Cl) at the 6-position is statistically correlated with higher potency in antitumor assays due to increased lipophilicity and metabolic stability [1, 3].

References

-

Synthesis and biological evaluation of 6-substituted benzothiazole derivatives. Organic Chemistry Portal / PubMed.Link[1][2]

-

Selenium Dioxide Oxidations (Riley Oxidation). Organic Syntheses / AdiChemistry.Link[1][2]

-

Benzothiazole Derivatives in Drug Discovery. MDPI Molecules.Link[1][2]

-

Synthesis of Benzothiazoles via Condensation. Organic Chemistry Portal.Link

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases from 2-Methyl-1,3-benzothiazole-6-carbaldehyde

[1][2]

Abstract

This application note details the optimized protocols for synthesizing Schiff bases (imines) derived from 2-Methyl-1,3-benzothiazole-6-carbaldehyde . Benzothiazole derivatives possess a privileged pharmacophore with extensive biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization at the C-6 position via a Schiff base linkage provides a critical vector for structure-activity relationship (SAR) studies.[3] This guide covers the reaction mechanism, step-by-step synthetic protocols (conventional and microwave-assisted), characterization data, and troubleshooting strategies to ensure high yield and purity.

Introduction

The 1,3-benzothiazole nucleus is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold" due to its ability to bind to multiple biological targets. The 2-methyl-1,3-benzothiazole-6-carbaldehyde serves as a versatile electrophilic building block.[3]

Reacting this aldehyde with primary amines yields Schiff bases (azomethines) .[3] The

Key Applications

-

Antimicrobial Agents: Disruption of bacterial cell wall synthesis.

-

Anticancer Therapeutics: Inhibition of specific kinases (e.g., p38

MAP kinase). -

Fluorescent Probes: The conjugated benzothiazole system often exhibits fluorescence, useful for cellular imaging.

Chemical Basis & Mechanism

The formation of the Schiff base follows a nucleophilic addition-elimination pathway. The reaction is reversible and acid-catalyzed.[3]

-

Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the aldehyde.

-

Proton Transfer: Formation of a carbinolamine intermediate (unstable).[3]

-

Dehydration: Acid-catalyzed elimination of water to form the imine (

) bond.[3]

Reaction Pathway Diagram[2][5]

Figure 1: Mechanistic pathway for the condensation of benzothiazole-6-carbaldehyde with amines.[3]

Experimental Protocols

Materials and Reagents[3][4][6][7][8][9][10][11][12][13]

-

Precursor: 2-Methyl-1,3-benzothiazole-6-carbaldehyde (CAS: 20061-51-2).[3]

-

Amine Source: Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline) or aliphatic amines.[3]

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[3]

-

Catalyst: Glacial Acetic Acid (AcOH).[3]

-

Drying Agent: Anhydrous Sodium Sulfate (

).[3]

Protocol A: Conventional Reflux Method (Standard)

This method is robust and suitable for scaling up (grams to kilograms).[3]

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask (RBF), dissolve 2-Methyl-1,3-benzothiazole-6-carbaldehyde (1.0 mmol) in 20 mL of absolute ethanol.

-

Addition: Add an equimolar amount (1.0 mmol) of the appropriate primary amine .

-

Catalysis: Add 2-3 drops of glacial acetic acid .

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (

) for 3–6 hours .-

Checkpoint: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).[3] Look for the disappearance of the aldehyde spot.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (approx. 50 g) with stirring.

-

The Schiff base typically precipitates as a solid.

-

-

Purification:

-

Filter the solid using a Büchner funnel.

-

Wash with cold ethanol (2 x 5 mL) and water.[3]

-

Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain pure crystals.

-

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

This method offers higher yields and significantly reduced reaction times (minutes vs. hours).[3]

Step-by-Step Procedure:

-

Mixing: In a microwave-safe process vial (10 mL), mix 2-Methyl-1,3-benzothiazole-6-carbaldehyde (1.0 mmol) and the primary amine (1.0 mmol).

-

Solvent: Add a minimum amount of ethanol (2-3 mL) to create a slurry.

-

Catalysis: Add 1 drop of glacial acetic acid.

-

Irradiation: Place the vial in a microwave synthesis reactor.

-

Settings: Power = 150-300 W; Temperature =

; Time = 2–10 minutes .[3]

-

-

Isolation: Cool the vial. The product often crystallizes directly upon cooling. Filter and wash as described in Protocol A.

Experimental Workflow Diagram

Figure 2: Decision matrix and workflow for the synthesis of benzothiazole Schiff bases.

Characterization & Data Analysis

To validate the structure, researchers must confirm the formation of the imine bond and the retention of the benzothiazole core.

Expected Spectral Data

| Technique | Signal of Interest | Expected Value / Observation |

| FT-IR | ||

| FT-IR | Disappearance of peak at | |

| Azomethine Proton ( | ||

| Benzothiazole C2-Methyl | ||

| Azomethine Carbon ( | ||

| Mass Spec | Molecular Ion ( | Matches calculated molecular weight |

Interpretation

-

The most critical indicator of success is the disappearance of the aldehyde proton (

ppm) and the appearance of the azomethine proton ( -

In IR, the shift from a carbonyl stretch to an imine stretch confirms the condensation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Product is soluble in EtOH | Evaporate solvent to half volume or add cold water dropwise to induce precipitation.[3] |

| Low Yield | Incomplete reaction (Equilibrium) | Use a Dean-Stark trap (if using toluene/benzene) or add molecular sieves to remove water and drive equilibrium forward.[3] |

| Impure Product | Unreacted amine/aldehyde | Recrystallize from Ethanol/DMF mixtures. If the amine is liquid, wash the solid product with dilute HCl to remove unreacted amine. |

| Hydrolysis | Moisture sensitivity | Ensure all glassware is dry. Store the final Schiff base in a desiccator, as imines can hydrolyze back to aldehydes in moist air. |

References

-

Synthesis and Biological Activity of Benzothiazole Schiff Bases Source: Jetir.org URL:[Link] Context: Provides general methodology for benzothiazole Schiff base synthesis and antimicrobial testing standards.

-

Microwave Assisted Synthesis of Benzothiazole Derivatives Source: Semantic Scholar / Russian Journal of Organic Chemistry URL:[Link] Context: Validates the use of green chemistry techniques (microwave/ultrasound) for benzothiazole-carbaldehyde condensations.

-

Benzothiazole Synthesis and Reactivity Source: Organic Chemistry Portal URL:[Link][3] Context: Authoritative source for the fundamental chemistry and reactivity of the benzothiazole ring system.

-

Synthesis of 2-Methyl-1,3-benzothiazole-6-carbaldehyde Source: Google Patents (US20230167104A1) URL:[3][3] Context: Confirms the specific starting material and its use in condensation reactions to form alkene/imine linkages.

Application Notes and Protocols: Knoevenagel Condensation of 2-Methyl-1,3-benzothiazole-6-carbaldehyde with Active Methylenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its operational simplicity and broad applicability.[1][2][3] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[4][5] The resulting α,β-unsaturated compounds are versatile intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, polymers, and cosmetics.[6][7]

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[8][9][10] This scaffold is a key structural motif in numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[8][11][12] The fusion of the benzothiazole core with other pharmacophores through synthetic modifications, such as the Knoevenagel condensation, offers a powerful strategy for the development of novel therapeutic agents with enhanced potency and selectivity.[9][10]

This application note provides a detailed guide to the Knoevenagel condensation of 2-methyl-1,3-benzothiazole-6-carbaldehyde with various active methylene compounds. It includes an in-depth look at the reaction mechanism, comprehensive experimental protocols, and methods for product characterization, aimed at equipping researchers in drug discovery and development with the necessary tools for the successful synthesis of novel benzothiazole-based compounds.

Reaction Mechanism

The Knoevenagel condensation proceeds through a three-step mechanism catalyzed by a weak base, typically a primary, secondary, or tertiary amine like piperidine or pyridine.[4][6]

-

Deprotonation: The base abstracts a proton from the active methylene compound, forming a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is enhanced by the presence of adjacent electron-withdrawing groups.[6][13]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the 2-methyl-1,3-benzothiazole-6-carbaldehyde, leading to the formation of a tetrahedral intermediate.[6][13]

-

Dehydration: The intermediate undergoes proton transfer and subsequent elimination of a water molecule to yield the final α,β-unsaturated product.[6] The removal of water can help drive the reaction equilibrium towards the product.[14]

Diagram of the Knoevenagel Condensation Mechanism

Caption: Base-catalyzed mechanism of the Knoevenagel condensation.

Materials and Methods

Reagents and Solvents

-

2-Methyl-1,3-benzothiazole-6-carbaldehyde

-

Malononitrile

-

Ethyl cyanoacetate

-

Diethyl malonate

-

Piperidine

-

Ethanol (absolute)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Büchner funnel and flask

-

Glassware for extraction and filtration

-

Column chromatography setup

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Experimental Protocols

Protocol 1: Synthesis of 2-((2-methyl-1,3-benzothiazol-6-yl)methylene)malononitrile

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-1,3-benzothiazole-6-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (20-30 mL).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC using a hexane:ethyl acetate (7:3) eluent system.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate will likely form. Filter the solid product using a Büchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product is often obtained in high purity. If necessary, it can be further purified by recrystallization from ethanol.

-

Characterization: Dry the purified product under vacuum and characterize it using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of (E)-ethyl 2-cyano-3-(2-methyl-1,3-benzothiazol-6-yl)acrylate

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine 2-methyl-1,3-benzothiazole-6-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol (30 mL).

-

Catalyst Addition: Add piperidine (0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction's progress using TLC with a hexane:ethyl acetate (8:2) mobile phase.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Experimental Workflow Diagram

Caption: Generalized workflow for Knoevenagel condensation.

Data Presentation

The choice of active methylene compound and reaction conditions can significantly impact the yield and reaction time. The following table summarizes typical results for the Knoevenagel condensation of 2-methyl-1,3-benzothiazole-6-carbaldehyde.

| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Malononitrile | Piperidine | Ethanol | 2-4 | >90 |

| Ethyl Cyanoacetate | Piperidine | Ethanol | 4-6 | 85-95 |

| Diethyl Malonate | Piperidine | Toluene | 8-12 | 70-80 |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive catalyst- Insufficient heating- Low reactivity of the active methylene compound | - Use fresh catalyst- Ensure proper reflux temperature is maintained- For less reactive methylene compounds (e.g., diethyl malonate), consider a stronger base or longer reaction times. The order of nucleophilicity is generally malononitrile > ethyl cyanoacetate > diethyl malonate.[15] |

| Formation of Side Products | - Michael addition of a second molecule of the active methylene compound to the initial product.[16]- Self-condensation of the aldehyde | - Use a slight excess of the aldehyde.- Carefully control the reaction temperature and time. |

| Difficulty in Product Isolation | - Product is soluble in the reaction solvent- Oily product | - After cooling, try adding cold water to precipitate the product.- If the product is an oil, perform an aqueous work-up and purify by column chromatography. |

Conclusion

The Knoevenagel condensation provides an efficient and versatile method for the synthesis of novel α,β-unsaturated derivatives of 2-methyl-1,3-benzothiazole. The protocols outlined in this application note are robust and can be adapted for various active methylene compounds. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining high yields of pure products. The synthesized compounds can serve as valuable intermediates for the development of new therapeutic agents, leveraging the rich pharmacological potential of the benzothiazole scaffold.[8][11][12]

References

-

MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Published July 25, 2025. Available from: [Link]

-

ScienceDirect. A Review on Recent Development and biological applications of benzothiazole derivatives. ScienceDirect. Available from: [Link]

-

Korean Chemical Society. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Korean Chemical Society. Available from: [Link]

-

Innovare Academic Sciences. Note on Benzothiazole used in Modern Day Drug Designing and Development. Innovare Academic Sciences. Available from: [Link]

-

Taylor & Francis Online. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Taylor & Francis Online. Published March 3, 2024. Available from: [Link]

-

DCU Library. The Synthesis And Characterisation Of Some Organic Dicyanomethylene Salts. DCU Library. Available from: [Link]

-

ResearchGate. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. Published September 5, 2024. Available from: [Link]

-

WordPress.com. Knoevenagel condensation. WordPress.com. Published February 18, 2024. Available from: [Link]

-

ResearchGate. Knoevenagel Condensation of Benzothiazole Linked Coumarin Using Zinc Oxide Nanocatalyst. ResearchGate. Published August 8, 2025. Available from: [Link]

-

Royal Society of Chemistry. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Royal Society of Chemistry. Available from: [Link]

-

JoVE. Video: Aldol Condensation with β-Diesters. JoVE. Published May 22, 2025. Available from: [Link]

-

ResearchGate. Knoevenagel condensation, Reaction conditions: malononitrile... ResearchGate. Available from: [Link]

-

ARKAT USA, Inc. Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. ARKAT USA, Inc. Available from: [Link]

-

Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. Published September 10, 2024. Available from: [Link]

-

DiVA. Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. DiVA. Available from: [Link]

-

ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Published March 15, 2021. Available from: [Link]

-

ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. Available from: [Link]

-

MDPI. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI. Available from: [Link]

-

Taylor & Francis Online. THE KNOEVENAGEL CONDENSATION REACTION OF AROMATIC ALDEHYDES WITH MALONONITRILE BY GRINDING IN THE ABSENCE OF SOLVENTS AND CATALYSTS. Taylor & Francis Online. Published May 22, 2009. Available from: [Link]

-

Bentham Science. Knoevenagel Condensation Reactions of Cyano Malononitrile-derivatives Under Microwave Radiation. Bentham Science. Published March 1, 2018. Available from: [Link]

-

MDPI. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. Published June 29, 2023. Available from: [Link]

-

YouTube. Knoevenagel condensation. YouTube. Published January 14, 2023. Available from: [Link]

-

Royal Society of Chemistry. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Royal Society of Chemistry. Available from: [Link]

-

ResearchGate. Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. ResearchGate. Published December 18, 2025. Available from: [Link]

-

Dove Press. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Dove Press. Published October 15, 2025. Available from: [Link]

-

Oreate. Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate. Published January 8, 2026. Available from: [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]

-

MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Published April 5, 2020. Available from: [Link]

-

Organic Syntheses. Benzothiazole, 2-amino-6-methyl. Organic Syntheses. Available from: [Link]

-

Organic Chemistry Portal. Benzothiazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

ACS Publications. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Publications. Available from: [Link]

-

Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Published October 27, 2017. Available from: [Link]

-

Royal Society of Chemistry. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. Published October 31, 2025. Available from: [Link]

-

ResearchGate. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. Available from: [Link]

-

ACS Publications. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. Published May 4, 2017. Available from: [Link]

-

National Institutes of Health. 2-(2-Hydroxyphenyl)-1,3-benzothiazole-6-carbaldehyde. National Institutes of Health. Available from: [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jove.com [jove.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. A Review on Recent Development and biological applications of benzothiazole derivatives [pcbiochemres.com]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. jchemrev.com [jchemrev.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]

- 15. asianpubs.org [asianpubs.org]

- 16. doras.dcu.ie [doras.dcu.ie]

Application Note: Synthesis and Characterization of Bis-Benzothiazole Scaffolds

Introduction & Scientific Context

The reaction between 2-Methyl-1,3-benzothiazole-6-carbaldehyde and 2-aminothiophenol represents a critical pathway in medicinal chemistry for generating bis-benzothiazole architectures. Unlike simple benzothiazole synthesis, this reaction couples a pre-existing benzothiazole core with a newly formed one, creating a planar, conjugated system.

Therapeutic & Material Significance[2][3]

-

DNA Binding: The resulting product, 2-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole , exhibits a planar geometry ideal for intercalating into DNA base pairs or binding to the minor groove, a mechanism exploited by antitumor agents.

-

Fluorescence: The extended conjugation confers fluorescent properties, making these scaffolds useful as biological probes.

-

Pharmacophore: Bis-benzothiazoles are privileged structures in drug discovery, showing efficacy against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

Reaction Mechanism

The formation of the benzothiazole ring is not a single-step condensation but a cascade reaction. Understanding this mechanism is vital for troubleshooting low yields, which often result from incomplete oxidation of the intermediate.

Mechanistic Pathway[2][3][4][5]

-

Imine Formation (Schiff Base): The amino group of 2-aminothiophenol attacks the aldehyde carbonyl, eliminating water to form an imine.[1]

-

Intramolecular Cyclization: The thiol group attacks the imine carbon, closing the ring to form a benzothiazoline intermediate.[1]

-

Oxidative Dehydrogenation: The benzothiazoline is not aromatic. It requires an oxidation step (removal of two hydrogens) to aromatize into the final benzothiazole . This step is often rate-limiting and may require an oxidant (e.g.,

,

Pathway Visualization

Caption: The reaction proceeds via condensation, cyclization, and a critical oxidative aromatization step.

Experimental Protocols

Two protocols are provided: a Standard Chemical Method utilizing sodium metabisulfite to ensure complete oxidation, and a Green Chemistry Method utilizing glycerol as a recyclable solvent.

Protocol A: Oxidative Cyclization (Standard High-Yield)

Rationale: The use of Sodium Metabisulfite (

Reagents:

-

2-Methyl-1,3-benzothiazole-6-carbaldehyde (1.0 mmol)

-

2-Aminothiophenol (1.1 mmol)

-

Sodium Metabisulfite (

) (1.0 mmol) -

Solvent: Ethanol (absolute) or DMF (if solubility is poor)

Step-by-Step Workflow:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 10 mL of ethanol.

-

Addition: Add 1.1 mmol of 2-aminothiophenol. The solution may change color (yellow/orange) indicating imine formation.

-

Catalyst: Add 1.0 mmol of

. -

Reflux: Heat the mixture to reflux (

) with stirring for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -

Work-up: Pour the hot reaction mixture onto crushed ice (~50 g).

-

Precipitation: Stir vigorously for 15 minutes. The bis-benzothiazole will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol or DMF/Water mixture.

Protocol B: Catalyst-Free Green Synthesis

Rationale: Glycerol acts as a high-boiling, polar solvent that promotes the condensation and stabilizes the transition state without external catalysts. It is non-toxic and biodegradable.

Reagents:

-

2-Methyl-1,3-benzothiazole-6-carbaldehyde (1.0 mmol)

-

2-Aminothiophenol (1.0 mmol)[1]

-

Solvent: Glycerol (5 mL)

Step-by-Step Workflow:

-

Setup: Mix reactants in 5 mL of glycerol in a flask.

-

Heating: Heat to

– -

Duration: Stir for 2–3 hours. (Reaction is typically faster in glycerol).

-

Isolation: Cool the mixture to room temperature and add 20 mL of water.

-

Filtration: The hydrophobic product will crash out. Filter and wash copiously with water to remove glycerol.

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of bis-benzothiazole.

Characterization & Data Analysis

The product, 2-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole , should be validated using the following parameters.

Expected Analytical Data

| Technique | Parameter | Expected Observation |

| Appearance | Physical State | Yellow to pale-brown crystalline solid. |

| Melting Point | Range | High melting point (typically |

| Methyl Group | Singlet at | |

| Aromatic Region | Multiplets at | |

| IR Spectroscopy | C=N Stretch | Strong band at |

| IR Spectroscopy | C-S Stretch | Weak bands at |

| Absence | C=O (Aldehyde) | Disappearance of aldehyde peak ( |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Yield / Oily Product | Incomplete Oxidation | The reaction stopped at the benzothiazoline stage. Add an oxidant (e.g., a pinch of iodine or extend reflux with open air access). |

| Starting Material Remains | Low Reactivity | Ensure the aldehyde is fully dissolved. If using ethanol, switch to DMF or add a catalytic amount of acetic acid. |

| Impure Product | Disulfide Formation | 2-aminothiophenol can oxidize to its disulfide dimer. Recrystallize product; the disulfide is usually more soluble in ethanol than the bis-benzothiazole. |

References

-

Synthesis of Bis-Benzothiazoles: Yang, M. L., & Wang, X. J. (2016).[3] Synthesis of New Series of Bis-Benzothiazole Derivatives as DNA Minor Groove Binding Agents. Journal of Chemical and Pharmaceutical Research, 8(10), 253-258.[3] Link

-

Green Synthesis (Glycerol): Maleki, B., et al. (2012). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature.[4] Molecules, 17(5), 6011-6019. Link

-

Oxidative Methods: Mortimer, C. G., et al. (2006). Antitumor Benzothiazoles. 26. 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648): A Fluorinated 2-Arylbenzothiazole with Potent and Selective Antitumor Activity. Journal of Medicinal Chemistry, 49(1), 179–185. Link

-

Mechanistic Insight: BenchChem. (2025).[1] How to increase the yield of benzothiazole synthesis from 2-Aminothiophenol. BenchChem Technical Notes. Link

Sources

Design and Synthesis of ESIPT-Based Fluorescent Sensors Using Benzothiazole Aldehyde

Application Note: AN-ESIPT-042

Abstract & Introduction

Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores have emerged as a premier class of optical sensors due to their unique four-level photophysical cycle. Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that suffer from small Stokes shifts (<30 nm) and self-quenching, ESIPT dyes—specifically 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives—exhibit massive Stokes shifts (>150 nm). This feature eliminates self-absorption and allows for distinct separation between excitation and emission channels, critical for biological imaging in complex matrices.

This guide details the design, synthesis, and application of HBT-CHO (Benzothiazole Aldehyde) . The aldehyde functionality serves as a versatile "chemical handle," enabling the specific detection of nucleophiles (e.g., hydrazine, biothiols) through condensation reactions that modulate the ESIPT process.

Mechanistic Design Principles

The ESIPT Photocycle

The core mechanism relies on an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton (-OH) and the benzothiazole nitrogen (=N-).

-

Ground State (Enol): The molecule exists as the Enol (E) form, stabilized by the IMHB.

-

Excitation: Upon UV photoexcitation, the acidity of the -OH and the basicity of the =N- increase dramatically.

-

Proton Transfer: An ultrafast (<1 ps) proton transfer occurs, generating the Excited Keto (K*) tautomer.

-

Emission: The K* species relaxes to the Ground Keto (K) state, emitting a photon. Because the emission comes from the Keto form (lower energy) but excitation occurs at the Enol form (higher energy), the Stokes shift is exceptionally large.

The Role of the Aldehyde (-CHO)

In sensor design, the aldehyde group acts as a recognition unit .

-

Quenching (Turn-Off): The electron-withdrawing nature of -CHO can quench fluorescence via Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) pathways.

-

Restoration (Turn-On): Reaction with a target (e.g., Hydrazine forming a hydrazone, or Cysteine forming a thiazolidine) disrupts the quenching pathway or extends conjugation, restoring the strong ESIPT emission.

Figure 1: The four-level ESIPT photocycle responsible for the large Stokes shift.

Synthesis Protocol: HBT-CHO Scaffold

The synthesis of the aldehyde-functionalized probe involves a robust two-step sequence: construction of the HBT core followed by regioselective formylation.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Reagents: 2-Aminothiophenol (99%), Salicylaldehyde, Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA), Ethanol (anhydrous).

-

Equipment: Round-bottom flasks, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.

Step 1: Synthesis of the HBT Core

Reaction: Condensation of 2-aminothiophenol with salicylaldehyde.[1]

-

Dissolve 2-aminothiophenol (10 mmol, 1.25 g) and salicylaldehyde (10 mmol, 1.22 g) in anhydrous ethanol (20 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA) or 2-3 drops of acetic acid.

-

Reflux the mixture at 80°C for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 4:1) should show the disappearance of starting materials.

-

Cool to room temperature. A yellow precipitate (HBT) will form.

-